molecular formula C9H14F3NO4 B14161728 methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate CAS No. 327098-84-0

methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate

Cat. No.: B14161728
CAS No.: 327098-84-0
M. Wt: 257.21 g/mol
InChI Key: KWXHNPFNVYAWSD-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate is a complex organic compound with the molecular formula C9H14F3NO5 It is characterized by the presence of trifluoromethyl and hydroxy groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate typically involves multiple steps. One common approach is the reaction of 3,3,3-trifluoro-2-hydroxypropionic acid with methylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
  • Methyl 3,3,3-trifluoro-2-oxopropanoate
  • Methyl 3,3,3-trifluoropyruvate

Uniqueness

Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate is unique due to the presence of both trifluoromethyl and hydroxy groups, which confer distinct chemical properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

327098-84-0

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylbutanoylamino)propanoate

InChI

InChI=1S/C9H14F3NO4/c1-4-5(2)6(14)13-8(16,7(15)17-3)9(10,11)12/h5,16H,4H2,1-3H3,(H,13,14)

InChI Key

KWXHNPFNVYAWSD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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